

In Vivo Therapeutic Potential of OM-85: A Comparative Guide for Researchers

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Compound of Interest

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic potential of OM-85 against placebo in the prevention of recurrent respiratory tract infections (RTIs). This analysis is supported by experimental data from clinical trials and preclinical studies.

OM-85 is an oral immunostimulant composed of lyophilized bacterial lysates from eight common respiratory pathogens. It is designed to modulate the immune system to enhance the response against respiratory infections.

Comparative Analysis of Therapeutic Performance

The primary alternative against which OM-85 is evaluated in clinical settings is a placebo. The following tables summarize the quantitative data from key in vivo studies, demonstrating the therapeutic potential of OM-85 in reducing the incidence and burden of RTIs.

Table 1: Efficacy of OM-85 in Pediatric Patients with Recurrent Respiratory Tract Infections

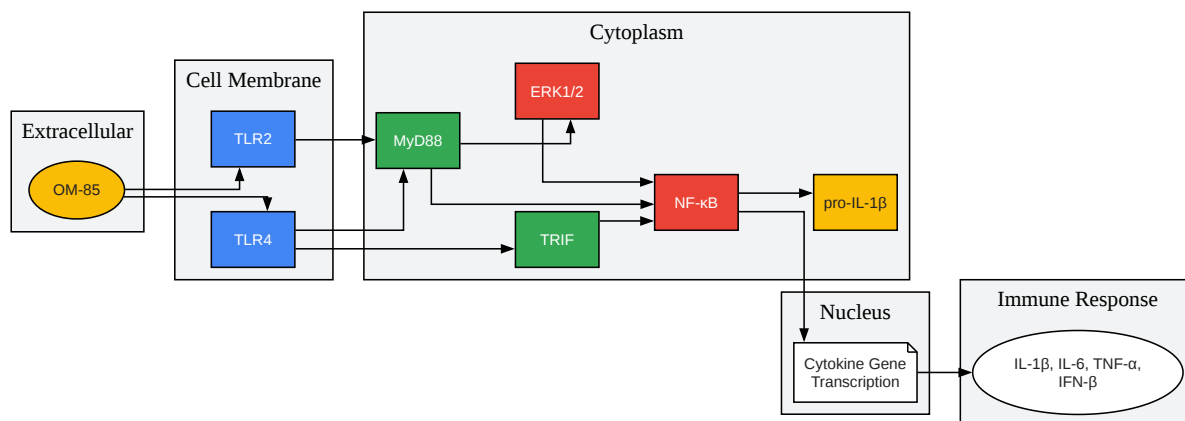
Outcome Measure	OM-85 Group	Placebo Group	Relative Reduction/ Difference	p-value	Source(s)
Incidence of ≥ 1 RTI	33%	65.1%	49.3% reduction in risk	< 0.0001	[1]
Mean Number of RTIs (6 months)	2.8 (\pm 1.4)	5.2 (\pm 1.5)	Mean difference of -2.4	< 0.001	[2]
Children with ≥ 3 RTIs (6 months)	32%	58.2%	45% reduction in proportion	< 0.001	
Days of Absence from Daycare	Significantly Lower	Higher	-	p = 0.007	[1]
Parental Work Days Lost	Significantly Lower	Higher	-	p = 0.004	[1]

Table 2: Efficacy of OM-85 in a Murine Model of Respiratory Syncytial Virus (RSV) Infection

Outcome Measure	OM-85 + RSV Group	Saline + RSV Group	Observation	p-value	Source
Viral Load (viral copies/g of lung tissue)	Significantly Reduced	Higher	Inhibition of viral replication	< 0.01	[3]
Pulmonary Inflammation	Reduced perivascular and peribronchial inflammation	Prominent Inflammation	Attenuation of lung pathology	-	[3]
Tolerogenic Dendritic Cells (CD207+CD103+)	Significantly Increased	Lower	Reprogramming of DCs	< 0.05	[3]
Pulmonary Th1 Cell Population	Significantly Increased	Lower	Enhanced Th1 response	< 0.05	[3]

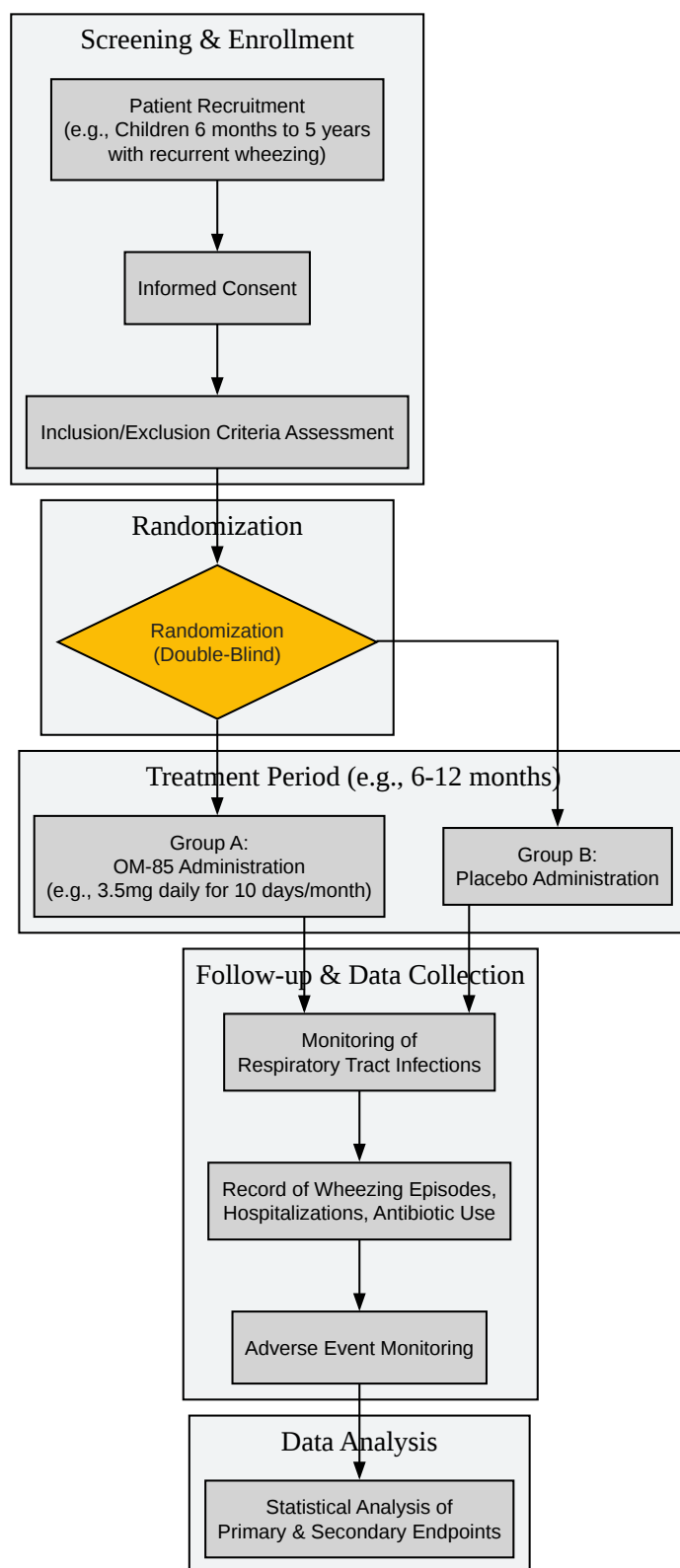
Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.



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Caption: Signaling pathway of OM-85 in innate immune cells.



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Caption: Generalized workflow of a randomized, placebo-controlled clinical trial of OM-85.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of a representative clinical trial and a preclinical in vivo study.

Randomized, Double-Blind, Placebo-Controlled Clinical Trial in Children

Objective: To assess the efficacy and safety of OM-85 in reducing the number of RTIs in children with a history of recurrent RTIs.[1]

Study Design:

- Participants: Children aged 1 to 6 years with a history of recurrent RTIs.[1]
- Randomization: Patients were randomly assigned in a double-blind manner to receive either OM-85 or a placebo.[1]
- Intervention: The treatment group received one 3.5 mg capsule of OM-85 daily for 10 consecutive days per month for 3 months. The control group received a matching placebo.[2]
- Follow-up: Patients were followed for a total of 6 months.[2]
- Primary Outcome: The number of RTIs during the 6-month study period.[1]
- Secondary Outcomes: Number of children experiencing at least one RTI, days of absence from daycare, and parental work days lost.[1]
- Data Collection: Information on RTIs and other outcomes was collected through parental reports and medical records.
- Statistical Analysis: The number of RTIs between the groups was compared using appropriate statistical tests, such as the Student's t-test or non-parametric equivalents. The proportion of children with at least one RTI was compared using the chi-squared test. A p-value of < 0.05 was considered statistically significant.[2]

In Vivo Murine Model of RSV Infection

Objective: To evaluate the protective effect of intranasal administration of OM-85 against RSV infection in mice.[3]

Study Design:

- Animals: BALB/c mice.[3]
- Intervention: Mice were treated intranasally with 1 mg of OM-85 or saline (placebo) prior to infection. The preventive treatment was administered four times.[3]
- Infection: Mice were infected intranasally with RSV.[3]
- Outcome Measures:
 - Viral Load: Measured in lung tissue by real-time PCR.[3]
 - Lung Inflammation: Assessed by histopathological analysis of lung tissue for perivascular and peribronchial inflammation.[3]
 - Immune Cell Populations: Analyzed by flow cytometry in bronchoalveolar lavage (BAL) fluid and lung tissue to quantify dendritic cells, T helper cells (Th1), and other immune cells.[3]
- Statistical Analysis: Data were expressed as mean \pm SEM. Multiple groups were compared using the Kruskal-Wallis test, with a p-value < 0.05 considered significant.[3]

Conclusion

The in vivo data from both human clinical trials and preclinical animal models consistently demonstrate the therapeutic potential of OM-85 in the prevention of respiratory tract infections. Compared to placebo, OM-85 significantly reduces the frequency and burden of RTIs in susceptible pediatric populations. The underlying mechanism involves the modulation of the innate and adaptive immune systems, leading to an enhanced antiviral response and a more balanced inflammatory state in the airways. These findings support the use of OM-85 as a prophylactic strategy to mitigate the impact of recurrent respiratory infections.

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